3-(2-Thienyl)pyridine

Description

The exact mass of the compound 3-(2-Thienyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2-Thienyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Thienyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

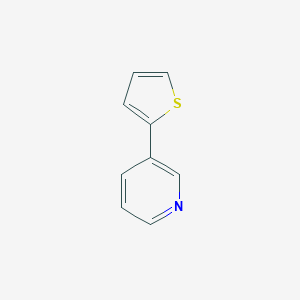

Structure

3D Structure

Properties

IUPAC Name |

3-thiophen-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBLIWDUZHFSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344216 | |

| Record name | 3-(2-Thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21298-53-3 | |

| Record name | 3-(2-Thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Thienyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 3-(2-Thienyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Thienyl)pyridine is a heterocyclic compound incorporating both pyridine and thiophene rings. This unique structural combination imparts a range of chemical and physical properties that make it a valuable building block in medicinal chemistry, materials science, and agrochemicals. Its utility is particularly noted in the development of novel therapeutics targeting neurological disorders. This guide provides a comprehensive overview of the fundamental properties of 3-(2-Thienyl)pyridine, including its synthesis, spectral characteristics, and potential biological activities.

Chemical and Physical Properties

3-(2-Thienyl)pyridine is typically a white to yellow or green clear liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Fundamental Properties of 3-(2-Thienyl)pyridine

| Property | Value | Reference(s) |

| IUPAC Name | 3-(Thiophen-2-yl)pyridine | |

| Synonyms | 2-(3-Pyridyl)thiophene | [1] |

| CAS Number | 21298-53-3 | [1] |

| Molecular Formula | C₉H₇NS | [1] |

| Molecular Weight | 161.22 g/mol | [1] |

| Appearance | White to yellow to green clear liquid | [1] |

| Boiling Point | 100 °C at 1 mmHg | [1] |

| Density | 1.2 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.65 | [1] |

| Storage | Store at room temperature | [1] |

| Predicted XlogP | 2.2 | [2] |

Synthesis and Experimental Protocols

The synthesis of 3-(2-Thienyl)pyridine is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling. These methods offer high yields and good functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of a pyridine-containing boronic acid or ester with a halogenated thiophene. A general workflow for this synthesis is depicted in Figure 1.

Figure 1: General workflow for the Suzuki-Miyaura coupling synthesis of 3-(2-Thienyl)pyridine.

Experimental Protocol: Suzuki-Miyaura Coupling

A detailed protocol for a similar Suzuki-Miyaura coupling reaction is as follows:

-

Reaction Setup: In a dry three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, combine the aryl halide (e.g., 2-bromothiophene, 1 equivalent) and 3-pyridylboronic acid (1.1-1.5 equivalents).

-

Solvent and Reagents: Add a degassed solvent such as a mixture of 1,4-dioxane and water. Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base like sodium carbonate (Na₂CO₃, 2-3 equivalents).

-

Reaction Conditions: Purge the flask with an inert gas (e.g., nitrogen or argon) for several minutes. Heat the reaction mixture to reflux (typically between 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 3-(2-Thienyl)pyridine.

Stille Coupling

The Stille coupling provides an alternative route, reacting an organotin reagent (e.g., 2-(tributylstannyl)thiophene) with a halogenated pyridine. The general mechanism is outlined in Figure 2.

Figure 2: Catalytic cycle for the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling

A general procedure for a Stille coupling reaction is as follows:

-

Reaction Setup: To a flame-dried round-bottom flask, add the organic halide (e.g., 3-bromopyridine, 1 equivalent) and a solvent such as DMF, which has been bubbled with nitrogen.

-

Catalyst and Additives: Add a copper(I) iodide (CuI) co-catalyst (e.g., 0.1 equivalents), a palladium catalyst like Pd(dppf)Cl₂·DCM (e.g., 0.1 equivalents), and lithium chloride (LiCl, ~5 equivalents).

-

Reaction Conditions: Purge the flask with argon for several minutes before adding the organotin reagent (e.g., 2-(tributylstannyl)thiophene, ~1.15 equivalents). Heat the solution (e.g., to 40 °C).

-

Work-up: After the reaction is complete, transfer the solution to a separatory funnel containing an ammonia-water mixture and extract with a nonpolar solvent like hexane.

-

Purification: Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash chromatography.[3]

Spectral Data

Spectroscopic analysis is crucial for the characterization of 3-(2-Thienyl)pyridine. While experimental spectra for this specific compound are not widely published, data for closely related isomers and derivatives, along with predicted values, provide valuable insights.

Table 2: Predicted and Representative Spectral Data

| Technique | Data | Reference(s) |

| ¹H NMR | Representative data for 2-(2-thienyl)pyridine (CDCl₃, ppm): δ 8.56 (d), 7.65 (m), 7.57 (d), 7.38 (d), 7.11 (m). | |

| ¹³C NMR | Representative data for various pyridine derivatives (CDCl₃, ppm): Pyridine ring carbons typically appear in the range of δ 120-150. Thiophene ring carbons appear in the range of δ 120-130. | [4][5] |

| Mass Spectrometry (MS) | Predicted [M+H]⁺: m/z 162.03720. Predicted [M]⁺: m/z 161.02937. | [2] |

| Infrared (IR) Spectroscopy | Characteristic bands for pyridine ring vibrations are expected around 1600-1400 cm⁻¹. C-H stretching of the aromatic rings is expected around 3100-3000 cm⁻¹. |

Biological Activity and Potential Applications

3-(2-Thienyl)pyridine serves as a key scaffold in the design of compounds with a range of biological activities. Its derivatives have been investigated for their potential in treating neurological disorders, as well as for their applications in agrochemicals.

Neurological Disorders

The pyridine and thiophene moieties are present in numerous centrally active compounds. Derivatives of 3-(2-Thienyl)pyridine are being explored for their potential to modulate key targets in the central nervous system.

-

Acetylcholinesterase (AChE) Inhibition: The structural features of thienylpyridines are found in some acetylcholinesterase inhibitors, which are used in the management of Alzheimer's disease.[6] The pyridine ring can interact with the peripheral anionic site (PAS) of the enzyme, while other parts of the molecule can bind to the catalytic active site (CAS).

Figure 3: Proposed mechanism of AChE inhibition by a thienylpyridine derivative.

-

Monoamine Oxidase (MAO) Inhibition: Derivatives of pyridine and thiophene have also been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters like dopamine and serotonin. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.

Agrochemicals

The thienylpyridine scaffold is also utilized in the development of new agrochemicals, including insecticides. The specific structure-activity relationships of these compounds are an active area of research.[7]

Conclusion

3-(2-Thienyl)pyridine is a versatile heterocyclic compound with a rich chemical profile that makes it a valuable intermediate in various fields. Its synthesis via established cross-coupling methodologies allows for the generation of diverse derivatives. While further research is needed to fully elucidate the specific mechanisms of action of its biologically active derivatives, the existing data strongly supports its potential as a privileged scaffold in drug discovery, particularly for neurological disorders, and in the development of novel materials and agrochemicals. This guide provides a foundational understanding of its core properties to aid researchers in leveraging this promising molecule.

References

- 1. Stille Coupling | NROChemistry [nrochemistry.com]

- 2. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(3-Thienyl)pyridine | C9H7NS | CID 88862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 3-(3-Methyl-2-thienyl)pyridine | C10H9NS | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 6. preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(2-Thienyl)pyridine

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the heterocyclic compound 3-(2-Thienyl)pyridine. It delves into its fundamental identifiers, physicochemical properties, synthetic pathways, key applications, and analytical characterization, providing the necessary insights for its effective utilization in research and development.

Core Identifiers and Chemical Structure

3-(2-Thienyl)pyridine is a bi-heterocyclic aromatic compound featuring a pyridine ring linked to a thiophene ring at the 3- and 2-positions, respectively. This unique arrangement imparts a distinct electronic and structural profile, making it a valuable building block in medicinal chemistry and materials science. Its core identifiers are summarized below for precise compound registration and tracking.

| Identifier | Value | Source(s) |

| CAS Number | 21298-53-3 | [1][2][3][4] |

| IUPAC Name | 3-(thiophen-2-yl)pyridine | [1][4][5] |

| Synonyms | 2-(3-Pyridyl)thiophene | [1][4][6] |

| Molecular Formula | C₉H₇NS | [1][2][3][5][6] |

| Molecular Weight | 161.22 g/mol | [1][3][4][6] |

| Canonical SMILES | C1=CC(=CN=C1)C2=CC=CS2 | [5] |

| InChIKey | ZHBLIWDUZHFSJW-UHFFFAOYSA-N | [5] |

| PubChem CID | 595145 | [6] |

| MDL Number | MFCD01860052 | [3][4][6] |

The structural architecture, consisting of an electron-deficient pyridine ring and an electron-rich thiophene ring, is the foundation of its chemical reactivity and utility.

Caption: Chemical structure of 3-(2-Thienyl)pyridine.

Physicochemical and Safety Properties

Understanding the physical properties of 3-(2-Thienyl)pyridine is critical for its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| Appearance | White to yellow to green clear liquid | [4][6] |

| Boiling Point | 95-100 °C @ 1 mmHg | [4] |

| Density | 1.173 - 1.2 g/cm³ | [4][6] |

| Refractive Index (n20/D) | ~1.65 | [4][6] |

| Storage Conditions | Store at room temperature, protect from light | [4][6] |

| Predicted pKa | 4.73 ± 0.10 | [4] |

| Max UV Absorbance (λmax) | 284 nm (in Hexane) | [4] |

Safety and Handling

-

Potential Hazards: Based on related compounds, it may cause skin and serious eye irritation.[4][7] Harmful if swallowed or inhaled is also a possibility based on the parent pyridine heterocycle.[1][5]

-

Recommended Precautions:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[6][8]

-

Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[4][6]

-

Wash hands thoroughly after handling.[8]

-

Synthesis and Reactivity

The formation of the C-C bond between the pyridine and thiophene rings is most efficiently achieved through modern cross-coupling reactions. The Suzuki-Miyaura and Stille couplings are the premier methods for this transformation due to their high functional group tolerance and mechanistic reliability.

Conceptual Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for synthesizing biaryl compounds.[9][10] The key principle is the palladium-catalyzed reaction between an organoboron compound and an organic halide. For 3-(2-Thienyl)pyridine, this involves coupling a pyridine-based halide with a thiophene-based boronic acid (or vice versa).

Reaction Scheme: 3-Bromopyridine + Thiophene-2-boronic acid → 3-(2-Thienyl)pyridine

Step-by-Step Methodology:

-

Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromopyridine (1.0 eq), thiophene-2-boronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[10]

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand (2-5 mol%).[11]

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene and water is common.[10]

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to yield pure 3-(2-Thienyl)pyridine.[12]

Caption: Conceptual workflow for Suzuki-Miyaura synthesis.

Key Applications in Research and Development

The unique juxtaposition of two distinct heterocycles gives 3-(2-Thienyl)pyridine a versatile profile for various applications.

-

Materials Science: The compound's electronic properties make it a compelling candidate for developing advanced organic materials.[6] It serves as a building block for organic semiconductors, conductive polymers, and materials for photovoltaic devices, where the interplay between the electron-rich thiophene and electron-deficient pyridine can be tuned to achieve desired charge-transport properties.[6]

-

Pharmaceutical and Drug Development: As a heterocyclic scaffold, it is of significant interest in medicinal chemistry. It is used as a key intermediate in the synthesis of complex molecules, particularly those targeting neurological disorders.[6] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal-based therapeutics, while the thiophene ring can modulate lipophilicity and metabolic stability.

-

Coordination Chemistry and Catalysis: The pyridine nitrogen provides a strong coordination site for metal ions. This allows 3-(2-Thienyl)pyridine to function as a ligand in the design of novel catalysts and coordination complexes with interesting photophysical or chemical properties.[6]

-

Agricultural Chemistry: The scaffold is also utilized in the development of next-generation agrochemicals, where its structural features can contribute to enhanced biological activity and efficacy against various pests and diseases.[6]

Sources

- 1. carlroth.com [carlroth.com]

- 2. preprints.org [preprints.org]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. aaronchem.com [aaronchem.com]

- 7. 2-(3-Thienyl)pyridine | C9H7NS | CID 88862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-(2-THIENYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

Thienylpyridine Compounds: A Comprehensive Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of thienylpyridine compounds, a versatile class of heterocyclic molecules with significant therapeutic applications. This document covers their synthesis, diverse biological activities, and mechanisms of action, with a particular focus on their role as antiplatelet agents. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are provided to support researchers and professionals in the field of drug discovery and development.

Core Concepts: The Thienylpyridine Scaffold

Thienylpyridine is a heterocyclic chemical structure composed of a thiophene ring fused to a pyridine ring. This scaffold is the foundation for a range of biologically active molecules, most notably the antiplatelet drugs that target the P2Y12 receptor. The versatility of the thienylpyridine core allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and insecticidal properties.

Mechanism of Action: P2Y12 Receptor Antagonism

The primary and most well-studied mechanism of action for several clinically significant thienylpyridine derivatives is the irreversible antagonism of the P2Y12 receptor on platelets.

The P2Y12 Signaling Pathway:

Adenosine diphosphate (ADP) is a key agonist in platelet activation and aggregation. When released from dense granules of activated platelets, ADP binds to two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12. The P2Y1 receptor, coupled to Gq, initiates a transient increase in intracellular calcium, leading to platelet shape change. However, the sustained and amplified platelet aggregation is primarily mediated by the P2Y12 receptor, which is coupled to the inhibitory G protein, Gi.

Upon ADP binding to the P2Y12 receptor, the Gi pathway is activated, leading to the inhibition of adenylyl cyclase. This results in decreased intracellular levels of cyclic adenosine monophosphate (cAMP), a crucial negative regulator of platelet activation. Lower cAMP levels lead to reduced phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP no longer inhibits the conformational change of the glycoprotein IIb/IIIa receptor, leading to its activation, subsequent fibrinogen binding, and ultimately, platelet aggregation. Thienylpyridine antiplatelet agents, which are prodrugs, are metabolized in the liver to active metabolites that covalently bind to and irreversibly inhibit the P2Y12 receptor, thereby blocking this signaling cascade for the lifespan of the platelet.[1][2]

References

The Chemistry of Isomeric Thienopyridines: A Technical Guide for Researchers

Introduction

Thienopyridines, a class of heterocyclic compounds composed of a thiophene ring fused to a pyridine ring, represent a scaffold of significant interest in medicinal chemistry and drug development. Their structural diversity, arising from the six possible modes of ring fusion, gives rise to a range of isomers with distinct chemical and pharmacological properties. This guide provides an in-depth overview of the chemistry of these isomeric thienopyridines, tailored for researchers, scientists, and drug development professionals. It covers their synthesis, key chemical and physical properties, and delves into the signaling pathways through which they exert their biological effects, including their well-established role as antiplatelet agents and their emerging potential in oncology and inflammatory diseases.

Core Isomeric Structures

There are six fundamental isomers of thienopyridine, each with a unique arrangement of the thiophene and pyridine rings. The nomenclature and structure of these isomers are foundational to understanding their chemistry.

| Isomer Name | Structure |

| thieno[2,3-b]pyridine |  |

| thieno[3,2-b]pyridine |  |

| thieno[2,3-c]pyridine |  |

| thieno[3,2-c]pyridine |  |

| thieno[3,4-b]pyridine |  |

| thieno[3,4-c]pyridine |  |

Physicochemical Properties of Thienopyridine Isomers

The physical and chemical properties of thienopyridine isomers vary depending on the fusion mode, which influences factors like electron distribution, polarity, and intermolecular interactions. The following table summarizes key available data for the parent isomers.

| Property | thieno[2,3-b]pyridine | thieno[3,2-b]pyridine | thieno[2,3-c]pyridine | thieno[3,2-c]pyridine | thieno[3,4-b]pyridine | thieno[3,4-c]pyridine |

| Molecular Formula | C₇H₅NS | C₇H₅NS | C₇H₅NS | C₇H₅NS | C₇H₅NS | C₇H₅NS |

| Molecular Weight | 135.19 g/mol [1] | 135.19 g/mol | 135.18 g/mol [2] | 135.19 g/mol [3] | 135.19 g/mol [4] | 135.19 g/mol [5] |

| Melting Point | Not specified | Not specified | 61.0 °C[2] | 47-49 °C | Not specified | Not specified |

| Boiling Point | Not specified | 129-131 °C (16 Torr)[6] | 293.0 °C[2] | 255.1±13.0 °C (760 Torr) | Not specified | Not specified |

| Density | Not specified | 1.272±0.06 g/cm³ (20 °C, 760 Torr)[6] | 1.167 g/cm³[2] | 1.272±0.06 g/cm³ (20 °C, 760 Torr) | Not specified | Not specified |

| Appearance | Not specified | Not specified | Yellow to light tan crystalline solid[2] | White to off-white solid[7] | Not specified | Not specified |

| Solubility | Not specified | Not specified | Soluble in ethanol, chloroform, DMSO; low solubility in water[2] | Soluble in chloroform, acetone | Not specified | Not specified |

Synthetic Methodologies

The synthesis of thienopyridine isomers is a rich area of organic chemistry, with various strategies developed to construct the fused heterocyclic system. These methods can be broadly categorized into two approaches: building the pyridine ring onto a pre-existing thiophene or constructing the thiophene ring onto a pyridine scaffold.

General Synthetic Approaches

A common strategy for the synthesis of thieno[2,3-b]pyridines involves the Thorpe-Ziegler cyclization of 2-(cyanomethylthio)pyridine derivatives. For thieno[3,2-b]pyridines, the Friedländer annulation of a 3-amino-2-acylthiophene with a ketone or aldehyde is a frequently employed method. The synthesis of thieno[c] anellated isomers often utilizes intramolecular cyclization reactions of appropriately substituted thiophene or pyridine precursors.

Detailed Experimental Protocols

Below are representative, detailed experimental protocols for the synthesis of key thienopyridine isomers.

Synthesis of Thieno[2,3-b]pyridine Derivatives [8]

-

Step 1: Synthesis of 2-amino-3-cyano-4,5,6,7-tetrahydrothieno[2,3-b]pyridine.

-

A mixture of 1-isopropyl-4-piperidone (0.1 mol), elemental sulfur (3.2 g, 0.1 mol), and malononitrile (6.6 g, 0.1 mol) in absolute ethanol (50 mL) containing triethylamine (10 mL) is refluxed for 3 hours.

-

The reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized from ethanol to yield the product.

-

Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid via Friedländer Annulation [2]

-

Step 1: Preparation of the Amine Intermediate.

-

Dissolve 3.0 g (0.020 mol) of 3-azido-2-formylthiophene in 20 ml of ethanol containing two drops of piperidine in a suitable reaction flask.

-

-

Step 2: Reduction of the Azide.

-

Cool the solution to 10°C. Bubble hydrogen sulfide gas through the solution while maintaining the temperature below 25°C. Continue the addition of hydrogen sulfide for approximately 45 minutes until nitrogen evolution ceases.

-

-

Step 3: Removal of Sulfur.

-

Cool the reaction mixture to 0°C and filter off the precipitated sulfur.

-

-

Step 4: Friedländer Condensation.

-

To the filtrate containing the crude 3-amino-2-formylthiophene, add a solution of 3.5 g (0.040 mol) of pyruvic acid in 18 ml of 15% aqueous sodium hydroxide.

-

-

Step 5: Reaction Work-up.

-

The reaction mixture is then subjected to appropriate work-up procedures including acidification and extraction to isolate the final product.

-

Synthesis of Thieno[2,3-c]pyridine [9]

-

Step 1: Schiff Base Formation.

-

A solution of 2-thiophenecarboxaldehyde (40 mmol) and aminoacetaldehyde dimethyl acetal (40 mmol) in toluene (50 mL) is refluxed for 3 hours using a Dean-Stark trap.

-

The solvent is removed under reduced pressure.

-

-

Step 2: Cyclization.

-

The resulting oil is dissolved in anhydrous THF (30 mL) and ethyl chloroformate (40 mmol) is added dropwise at -10 °C.

-

After 5 minutes of stirring, the cooling bath is removed, and trimethyl phosphite (45 mmol) is added at room temperature.

-

The solution is evaporated under reduced pressure after 20 hours.

-

-

Step 3: Purification.

-

The crude product is purified by sublimation to afford thieno[2,3-c]pyridine as a white solid.

-

Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride [10]

-

Step 1: Imine Formation.

-

Water, formaldehyde, and 2-thiophene ethylamine are added to a reaction bottle and heated to 50-55 °C for 20-30 hours.

-

The reaction liquid is extracted with dichloroethane, and the combined organic layers are washed with saturated saline water.

-

The organic layer is evaporated under reduced pressure to obtain the imine.

-

-

Step 2: Cyclization and Salt Formation.

-

The imine is placed in a reaction bottle, and ethanol hydrogen chloride and water are added. The mixture is heated to 65-75 °C.

-

Activated carbon is added, and the mixture is filtered.

-

The filtrate is cooled to 0-5 °C, and the resulting precipitate is filtered and dried to yield the final product.

-

Biological Activities and Signaling Pathways

Thienopyridine derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. Their mechanisms of action often involve modulation of key signaling pathways implicated in various diseases.

Antiplatelet Activity: P2Y12 Receptor Inhibition

The most well-documented biological activity of certain thienopyridine derivatives, such as clopidogrel and prasugrel, is their antiplatelet effect. These compounds are prodrugs that are metabolized in the liver to an active thiol metabolite. This active metabolite then irreversibly binds to the P2Y12 receptor on platelets, a key receptor for adenosine diphosphate (ADP). By blocking the P2Y12 receptor, these thienopyridines inhibit ADP-mediated platelet activation and aggregation, a critical process in thrombosis.[11]

Caption: Thienopyridine prodrugs are metabolized to active forms that irreversibly inhibit the P2Y12 receptor, blocking platelet activation.

Anticancer Activity: Targeting Key Signaling Pathways

Emerging research has highlighted the potential of thienopyridine derivatives as anticancer agents. Their mechanisms of action in this context are multifaceted and involve the modulation of signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers. Certain thienopyridine analogues have been shown to inhibit this pathway by targeting IκB kinase beta (IKKβ), a key enzyme responsible for the activation of NF-κB.[12] By inhibiting IKKβ, these compounds prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-tumorigenic genes.

Caption: Thienopyridines can inhibit the NF-κB pathway by targeting the IKK complex, preventing the activation of pro-inflammatory and pro-proliferative genes.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is a common driver of cancer. Some thienopyridine derivatives have been found to interfere with the MAPK pathway, potentially through the inhibition of key kinases within the cascade, such as ERK, JNK, or p38.[13] This inhibition can lead to reduced cancer cell proliferation and induction of apoptosis.

Caption: Thienopyridine derivatives can inhibit the MAPK signaling pathway, thereby blocking cancer cell proliferation and survival.

Anti-inflammatory Activity

The anti-inflammatory properties of thienopyridines are closely linked to their ability to modulate inflammatory signaling pathways, such as the NF-κB pathway mentioned above. By inhibiting the production of pro-inflammatory cytokines and mediators, these compounds can potentially be developed for the treatment of various inflammatory disorders.

Conclusion

The isomeric thienopyridines represent a versatile and pharmacologically significant class of heterocyclic compounds. Their diverse biological activities, ranging from antiplatelet to anticancer and anti-inflammatory effects, stem from their unique structural features and their ability to interact with a variety of biological targets and signaling pathways. This guide has provided a comprehensive overview of their core chemistry, including synthetic methodologies and key physicochemical properties. The detailed experimental protocols and visualization of key signaling pathways offer a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this promising class of molecules. Further research into the structure-activity relationships and mechanisms of action of the less-explored isomers is warranted and holds the promise of discovering novel therapeutic agents.

References

- 1. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Thieno(3,2-c)pyridine | C7H5NS | CID 67500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thieno(3,4-b)pyridine | C7H5NS | CID 13769913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thieno[3,4-C]pyridine | C7H5NS | CID 13769914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety [mdpi.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]

- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The discovery of thienopyridine analogues as potent IkappaB kinase beta inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(2-Thienyl)pyridine

Abstract: This technical guide provides a comprehensive overview of 3-(2-Thienyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document covers its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and a general workflow for the evaluation of its biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Nomenclature

The compound with the chemical structure of a pyridine ring substituted with a thiophene ring at the 3-position is systematically named according to IUPAC nomenclature.

-

IUPAC Name: 3-(thiophen-2-yl)pyridine

Physicochemical Properties

A summary of the key quantitative data for 3-(2-Thienyl)pyridine is presented in the table below. These properties are crucial for its application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NS | [1][2][4] |

| Molecular Weight | 161.22 g/mol | [1][2][4] |

| Appearance | White to yellow to green clear liquid | [1] |

| Boiling Point | 95-100 °C at 1 mmHg | [4] |

| Density | 1.2 g/mL | [1] |

| Refractive Index (n20D) | 1.6480 - 1.65 | [1][4] |

Synthesis of 3-(2-Thienyl)pyridine

The synthesis of 3-(2-Thienyl)pyridine can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This method is widely used for the formation of C-C bonds between aromatic rings and is known for its high yields and tolerance of various functional groups.

This protocol describes a general procedure for the synthesis of 3-(2-Thienyl)pyridine from 3-bromopyridine and thiophene-2-boronic acid.

Materials:

-

3-Bromopyridine

-

Thiophene-2-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add 3-bromopyridine (1.0 eq), thiophene-2-boronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a 4:1 mixture of toluene and water to the flask.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure 3-(2-Thienyl)pyridine.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological and Pharmacological Significance

Thienylpyridine derivatives are recognized for their diverse biological activities, making them attractive scaffolds in drug discovery.[1] Studies have shown that compounds containing the thienylpyridine core exhibit a range of pharmacological properties, including:

-

Insecticidal Activity [5]

-

Antimicrobial and Antifungal Activities

-

Cytotoxic Activity against Cancer Cell Lines

-

Potential as Neuropsychiatric Agents [6]

The unique electronic properties and the ability of the nitrogen and sulfur atoms to form hydrogen bonds and coordinate with metal ions in biological targets contribute to their therapeutic potential.[1]

Diagrams

The following diagrams illustrate the synthetic pathway and a general workflow for the biological evaluation of 3-(2-Thienyl)pyridine and its derivatives.

Caption: Synthetic scheme for 3-(2-Thienyl)pyridine.

Caption: General workflow for biological evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Negishi coupling - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

An In-Depth Technical Guide to 3-(2-Thienyl)pyridine: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-Thienyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical identifiers, physicochemical properties, a robust synthesis protocol, and explores the biological significance of the thienopyridine scaffold, particularly in the context of kinase inhibition for drug discovery.

Compound Identification

The unique structure of 3-(2-Thienyl)pyridine, which incorporates both a pyridine and a thiophene ring, is fundamental to its chemical properties and biological applications.

| Identifier | Value |

| SMILES | C1=CC(=CN=C1)C2=CC=CS2[1] |

| InChIKey | ZHBLIWDUZHFSJW-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of 3-(2-Thienyl)pyridine is presented below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C9H7NS | PubChem |

| Molecular Weight | 161.22 g/mol | Chem-Impex[2] |

| Appearance | White to yellow to green clear liquid | Chem-Impex[2] |

| Boiling Point | 100 °C at 1 mmHg | Chem-Impex[2] |

| Density | 1.2 g/cm³ | Chem-Impex[2] |

| Refractive Index | 1.65 (at 20°C) | Chem-Impex[2] |

| Predicted XlogP | 2.2 | PubChem |

Synthesis of 3-(2-Thienyl)pyridine

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-(2-Thienyl)pyridine, offering high yields and good functional group tolerance.

This protocol outlines a general procedure for the synthesis of 3-(2-Thienyl)pyridine.

Materials:

-

3-Bromopyridine

-

2-Thiopheneboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Cyclohexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat plate

-

Standard glassware for extraction and purification

Procedure:

-

In a round-bottom flask, combine 3-bromopyridine (1.0 equivalent), 2-thiopheneboronic acid (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Add a 2M aqueous solution of sodium carbonate (2.5 equivalents) and 1,4-dioxane.

-

Heat the reaction mixture at 80°C for 1 hour, then increase the temperature to reflux.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the 3-bromopyridine is consumed (approximately 23 hours).

-

Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the 1,4-dioxane.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of cyclohexane and ethyl acetate (e.g., 7:3 ratio) as the eluent to yield 3-(2-Thienyl)pyridine.

dot

Caption: Workflow for the synthesis of 3-(2-Thienyl)pyridine.

Biological Significance and Applications

The thienopyridine scaffold, of which 3-(2-Thienyl)pyridine is a core example, is a "privileged structure" in medicinal chemistry. Derivatives of this scaffold have demonstrated a wide range of biological activities and are being investigated for various therapeutic applications.[3]

Key Areas of Application:

-

Pharmaceutical Development: The thienopyridine core is a key building block for synthesizing pharmaceuticals, with a particular focus on developing drugs for neurological disorders.[2]

-

Kinase Inhibition: Many thienopyridine derivatives have been identified as potent and selective inhibitors of protein kinases, which are crucial regulators of cellular processes. Aberrant kinase activity is a known cause of diseases like cancer.[1]

-

Agricultural Chemistry: This compound is also utilized in the formulation of agrochemicals to enhance the efficacy of crop protection products.[2]

-

Materials Science: Due to its electronic properties, 3-(2-Thienyl)pyridine is explored for creating advanced materials such as conductive polymers for use in electronics.[2]

Representative Biological Activity of Thienopyridine Derivatives:

| Derivative Class | Target | Activity |

| Thieno[3,2-b]pyridine-6-carbonitriles | Src Kinase | Potent enzymatic inhibition |

| Thieno[2,3-b]pyridines | c-Src Kinase | Inhibition of tumor progression |

| Thienopyridines | Various bacterial and fungal strains | Antimicrobial activity[4][5] |

| Thienopyridines | MCF-7 and HepG2 cell lines | Cytotoxic activity[6] |

This protocol provides a general method for evaluating the inhibitory activity of compounds against Src kinase.

Materials:

-

Recombinant human c-Src enzyme

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Test compound (e.g., a thienopyridine derivative) dissolved in DMSO

-

Adenosine 5'-triphosphate (ATP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Phosphotyrosine-specific antibody (e.g., conjugated to HRP)

-

Detection reagent (e.g., TMB substrate)

-

Stop solution (e.g., 2N H₂SO₄)

-

96-well plates

-

Plate reader

Procedure:

-

Add the assay buffer to the wells of a 96-well plate.

-

Add the test compound at various concentrations to the appropriate wells. Include a positive control (known Src inhibitor) and a negative control (DMSO vehicle).

-

Add the Src enzyme to all wells except for the no-enzyme control.

-

Initiate the kinase reaction by adding the peptide substrate and ATP mixture to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding an appropriate stop solution.

-

Wash the plate to remove excess reagents.

-

Add the phosphotyrosine-specific antibody and incubate to allow binding to the phosphorylated substrate.

-

Wash the plate to remove unbound antibody.

-

Add the detection reagent and incubate until color develops.

-

Add the stop solution to quench the color development.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

dot

Caption: Key signaling pathways regulated by Src kinase.[2][7][8]

Conclusion

3-(2-Thienyl)pyridine is a versatile heterocyclic compound with significant potential in drug discovery and materials science. Its synthesis is well-established, and the broader thienopyridine scaffold has been extensively explored, leading to the development of potent biological agents, including kinase inhibitors. For researchers and drug development professionals, 3-(2-Thienyl)pyridine represents a valuable starting point for the design and synthesis of novel compounds with tailored therapeutic properties. Further investigation into the specific biological activities of the parent compound and its derivatives is warranted to fully exploit its potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antimicrobial study of thieno pyridine derivatives [wisdomlib.org]

- 5. Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

An In-depth Technical Guide to 3-thiophen-2-ylpyridine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Thiophen-2-ylpyridine is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry. As a key structural motif, it serves as a scaffold for the development of novel therapeutic agents, particularly in oncology. Its unique electronic and structural properties make it a valuable building block for designing targeted kinase inhibitors and other modulators of cellular signaling. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological relevance of the 3-thiophen-2-ylpyridine core, with a focus on its potential applications in drug discovery and development.

Physicochemical and Structural Data

The fundamental properties of 3-thiophen-2-ylpyridine are summarized in the table below. These data are essential for its characterization, handling, and use in synthetic and biological applications.

| Property | Value | Reference(s) |

| IUPAC Name | 3-(Thiophen-2-yl)pyridine | [1] |

| Synonyms | 3-(2-Thienyl)pyridine | [2] |

| CAS Number | 21298-53-3 | [2] |

| Molecular Formula | C₉H₇NS | [1][2] |

| Molecular Weight | 161.23 g/mol | [2] |

| Appearance | Solid (typically white to off-white powder) | |

| Boiling Point | 95-100 °C at 1 mmHg | [2] |

| Refractive Index | 1.6480 | [2] |

| SMILES | c1cnccc1-c2cccs2 | [1] |

| InChI | InChI=1S/C9H7NS/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1-7H | [1] |

| Predicted ¹H NMR | See Section 3.2 | |

| Predicted ¹³C NMR | See Section 3.2 | |

| Mass Spectrum (EI) | Molecular Ion [M]⁺ at m/z 161 | [3] |

Synthesis of 3-thiophen-2-ylpyridine

The most common and versatile method for the synthesis of 3-thiophen-2-ylpyridine is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of a carbon-carbon bond between the pyridine and thiophene rings.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 3-thiophen-2-ylpyridine from 3-bromopyridine and 2-thienylboronic acid.[4][5][6][7][8][9][10]

Reagents and Materials:

-

3-Bromopyridine

-

2-Thienylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

1,4-Dioxane and Water (solvent system)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 eq), 2-thienylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 3-thiophen-2-ylpyridine.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation of 3-thiophen-2-ylpyridine. Below are the predicted NMR data and expected mass spectrometry fragmentation patterns based on the analysis of closely related structures.[11][12][13][14][15][16][17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, in CDCl₃, 400 MHz):

-

Pyridine Ring:

-

δ ~8.8 ppm (d, 1H, H2)

-

δ ~7.9 ppm (dt, 1H, H4)

-

δ ~8.5 ppm (dd, 1H, H6)

-

δ ~7.3 ppm (dd, 1H, H5)

-

-

Thiophene Ring:

-

δ ~7.4 ppm (dd, 1H, H5')

-

δ ~7.2 ppm (dd, 1H, H3')

-

δ ~7.1 ppm (dd, 1H, H4')

-

¹³C NMR (Predicted, in CDCl₃, 100 MHz):

-

Pyridine Ring:

-

δ ~148.5 ppm (C2)

-

δ ~130.0 ppm (C3)

-

δ ~134.0 ppm (C4)

-

δ ~123.5 ppm (C5)

-

δ ~150.0 ppm (C6)

-

-

Thiophene Ring:

-

δ ~140.0 ppm (C2')

-

δ ~126.0 ppm (C3')

-

δ ~128.0 ppm (C4')

-

δ ~125.0 ppm (C5')

-

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), 3-thiophen-2-ylpyridine is expected to show a prominent molecular ion peak ([M]⁺) at m/z 161, corresponding to its molecular weight.[3] Fragmentation may occur through the loss of small molecules such as HCN from the pyridine ring or through cleavage of the bond between the two heterocyclic rings.

Relevance in Drug Discovery and Development

While 3-thiophen-2-ylpyridine itself may not be a therapeutic agent, its core structure is a privileged scaffold in medicinal chemistry.[19] Derivatives of this compound have been extensively investigated for a variety of biological activities, most notably as anticancer agents.[16][20][21][22]

Role as a Kinase Inhibitor Scaffold

The 3-thiophen-2-ylpyridine motif is frequently incorporated into the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The thiophene ring can be functionalized to occupy hydrophobic pockets within the enzyme, enhancing binding affinity and selectivity.[20][23]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Several studies have shown that thiophene-containing compounds, including those with a pyridine moiety, can act as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[24][25][26] This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a common driver of tumorigenesis.[24] Derivatives of the 3-thiophen-2-ylpyridine scaffold have been designed to target key kinases in this pathway, such as PI3Kα and mTOR.[25] By inhibiting these kinases, these compounds can suppress the phosphorylation of downstream effectors like Akt, leading to cell cycle arrest and apoptosis in cancer cells.[20][25]

References

- 1. PubChemLite - 3-(2-thienyl)pyridine (C9H7NS) [pubchemlite.lcsb.uni.lu]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Pyridine [webbook.nist.gov]

- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. 2-(2-THIENYL)PYRIDINE(3319-99-1) 1H NMR spectrum [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. neuroquantology.com [neuroquantology.com]

- 18. journalwjarr.com [journalwjarr.com]

- 19. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and in vitro anti-proliferative effects of 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives on various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(2-Thienyl)pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-(2-thienyl)pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The methodologies outlined below focus on prevalent and effective synthetic strategies, including palladium-catalyzed cross-coupling reactions and classical pyridine ring syntheses.

Introduction

The 3-(2-thienyl)pyridine scaffold is a key structural motif found in a variety of biologically active molecules and functional materials. Its synthesis is a critical step in the development of new pharmaceuticals and organic electronics. The methods described herein offer robust and versatile routes to access these important compounds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for constructing biaryl systems like 3-(2-thienyl)pyridine. The primary advantage of these methods is their tolerance for a wide range of functional groups and their often high yields.[1][2] The general principle involves the coupling of a halo-substituted pyridine with an organometallic thiophene reagent, or vice versa, in the presence of a palladium catalyst.

The three most common cross-coupling strategies for this purpose are the Suzuki-Miyaura, Stille, and Negishi couplings. Each utilizes a different organometallic reagent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method that utilizes an organoboron reagent (boronic acid or ester) and an organic halide.[3] It is widely favored due to the stability and low toxicity of the boronic acid reagents and the generally mild reaction conditions.[2]

| Entry | Pyridine Reactant | Thiophene Reactant | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Bromopyridine | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | [2] |

| 2 | 3-Iodopyridine | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 | N/A |

| 3 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid* | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12 | 70-90 | [2] |

Note: Entry 3 demonstrates the versatility of the reaction with a substituted pyridine and a different boronic acid, highlighting the broad applicability of the method.

This protocol describes the synthesis of 3-(2-thienyl)pyridine from 3-bromopyridine and thiophene-2-boronic acid.

Materials:

-

3-Bromopyridine

-

Thiophene-2-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane, anhydrous

-

Deionized water, degassed

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Ethyl acetate, brine, anhydrous magnesium sulfate (for work-up)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried 100 mL Schlenk flask, add 3-bromopyridine (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium phosphate (2.5 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

-

Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous, degassed 1,4-dioxane (e.g., 40 mL for a 10 mmol scale) and degassed water (10 mL) via syringe.

-

Heat the reaction mixture to 90-95 °C with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion (typically 12-16 hours), cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(2-thienyl)pyridine.[4]

Stille Coupling

The Stille coupling employs organostannane (tin) reagents.[5] These reagents are known for their tolerance of a wide variety of functional groups and are often used when other methods fail.[6] However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts during purification.[5]

| Entry | Pyridine Reactant | Thiophene Reactant | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Iodopyridine | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | Toluene | 110 | 12 | 88 | [7] |

| 2 | 3-Bromopyridine | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | DMF | 100 | 16 | 75 | N/A |

This protocol details the synthesis of 3-(2-thienyl)pyridine from 3-iodopyridine and 2-(tributylstannyl)thiophene.

Materials:

-

3-Iodopyridine

-

2-(Tributylstannyl)thiophene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Toluene, anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

-

Diethyl ether, saturated aqueous potassium fluoride (KF) solution, anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a Schlenk flask under an argon atmosphere, dissolve 3-iodopyridine (1.0 eq) and 2-(tributylstannyl)thiophene (1.1 eq) in anhydrous toluene.

-

Add Pd(PPh₃)₄ (0.04 eq) to the solution.

-

Heat the mixture to reflux (approx. 110 °C) and stir.

-

Monitor the reaction by TLC until the starting materials are consumed (typically 12-24 hours).

-

Cool the reaction to room temperature and dilute with diethyl ether.

-

Stir the solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 2 hours to precipitate the tin byproducts as insoluble tributyltin fluoride.

-

Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.

-

Wash the filtrate with water, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain 3-(2-thienyl)pyridine.

Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are more reactive than their boron and tin counterparts.[8] This increased reactivity allows for couplings to occur under milder conditions and can be effective for less reactive substrates, such as aryl chlorides.[1][9]

| Entry | Pyridine Reactant | Thiophene Reactant | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Bromopyridine | Thiophen-2-ylzinc chloride | Pd(dppf)Cl₂ | THF | 65 | 6 | 90 | [1] |

| 2 | 3-Chloropyridine | Thiophen-2-ylzinc chloride | Pd₂(dba)₃ / XPhos | Dioxane | 80 | 12 | 78 | [10] |

This protocol describes a two-step, one-pot procedure for the synthesis of 3-(2-thienyl)pyridine.

Materials:

-

2-Bromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Zinc Chloride (ZnCl₂) solution in THF

-

3-Bromopyridine

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

-

Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen gas supply and Schlenk line

-

Dry ice/acetone bath

-

Saturated aqueous ammonium chloride (NH₄Cl) solution, ethyl acetate, brine, anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure: Part A: Preparation of the Organozinc Reagent

-

In a flame-dried Schlenk flask under argon, dissolve 2-bromothiophene (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.0 eq) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

-

To this solution, add a solution of anhydrous ZnCl₂ in THF (1.1 eq) dropwise at -78 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour. The thiophen-2-ylzinc chloride reagent is now ready for the coupling step.

Part B: Cross-Coupling 6. In a separate Schlenk flask, add 3-bromopyridine (0.9 eq) and the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq). 7. Add the freshly prepared organozinc solution from Part A to this second flask via cannula under argon. 8. Heat the reaction mixture to reflux (approx. 65 °C) and stir. 9. Monitor the reaction by TLC. Once complete (typically 4-8 hours), cool to room temperature. 10. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. 11. Extract the aqueous layer with ethyl acetate (3x). 12. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. 13. Purify the residue via silica gel column chromatography to isolate 3-(2-thienyl)pyridine.

Pyridine Synthesis via Cyclocondensation

An alternative to forming the C-C bond between pre-existing rings is to construct the pyridine ring itself using a thiophene-containing building block. Methods like the Hantzsch or Kröhnke pyridine syntheses can be adapted for this purpose.

Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a versatile method for preparing substituted pyridines.[11] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[12] By using a thiophene-based chalcone, a thienyl-substituted pyridine can be synthesized.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 4. 3-(2-THIENYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. Stille Coupling [organic-chemistry.org]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. In search of oligo(2-thienyl)-substituted pyridine derivatives: a modular approach to di-, tri- and tetra(2-thienyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Negishi Coupling [organic-chemistry.org]

- 9. Negishi coupling - Wikipedia [en.wikipedia.org]

- 10. Pyridine synthesis [organic-chemistry.org]

- 11. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

Applications of 3-(2-Thienyl)pyridine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Thienyl)pyridine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, combining the electron-rich thiophene ring with the electron-deficient pyridine ring, allow for a diverse range of chemical modifications and biological activities. This document provides a detailed overview of the applications of 3-(2-thienyl)pyridine and its derivatives, with a focus on their roles as kinase inhibitors in oncology and as potential therapeutic agents for neurological disorders. Detailed experimental protocols and quantitative biological data are provided to support further research and drug development efforts in this area.

I. Applications in Oncology: Kinase Inhibition

Derivatives of 3-(2-thienyl)pyridine, particularly in the form of fused thienopyridine systems, have emerged as potent inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2][3] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, ultimately promote endothelial cell proliferation, migration, and survival.[1][2][4][5]

A series of E-2-(2-thienyl)-3-acrylonitrile derivatives have been identified as multi-kinase inhibitors with preferential activity against VEGFR-2.[6]

| Compound | Structure | VEGFR-2 IC₅₀ (µM) | Cell Line | Antiproliferative IC₅₀ (µM) |

| Thio-Iva | Structure not available in search results | 3.31 | Huh-7 | (sub-micromolar) |

| Thio-Dam | Structure not available in search results | - | SNU-449 | (sub-micromolar) |

This protocol is adapted from a luminescence-based kinase assay.

Materials:

-

Recombinant Human VEGFR-2 (GST-tagged)

-

5x Kinase Buffer

-

ATP (500 µM)

-

PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

-

Test compound (e.g., Thio-Iva)

-

Kinase-Glo® MAX Reagent

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Master Mixture Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.

-

Plate Setup: Add 25 µL of the master mixture to each well of a 96-well plate.

-

Compound Addition: Add 5 µL of diluted test compound to the "Test Wells". Add 5 µL of 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" wells. Add 5 µL of 1x Kinase Buffer to the "Blank" wells.

-

Enzyme Addition: To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL). To the "Blank" wells, add 20 µL of 1x Kinase Buffer.

-

Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.

-

Luminescence Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 10 minutes to stabilize the signal. Read the luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control to determine the IC₅₀ value.

Src Kinase Inhibition

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, motility, and adhesion.[7][8] Its dysregulation is implicated in various cancers.

Src is activated by various receptors, including receptor tyrosine kinases (RTKs) and integrins.[8][9] Activated Src phosphorylates numerous downstream substrates, leading to the activation of pathways such as Ras-MAPK and PI3K-Akt, which promote cell proliferation, survival, and motility.[9]

While specific data for non-fused 3-(2-thienyl)pyridine derivatives as Src inhibitors is limited in the provided search results, thieno[2,3-b]pyridine derivatives have been evaluated for their cytotoxic activity and c-Src tyrosine kinase inhibition.

| Compound ID | Cell Line | Cytotoxic IC₅₀ (µM) |

| Derivative 1 | HL-60 | Value not specified |

| Derivative 2 | MCF-7 | Value not specified |

| Derivative 3 | LS-180 | Value not specified |

Note: Specific IC₅₀ values were not available in the provided search results.

This protocol is based on the transfer of ³²P from ATP to a peptide substrate.

Materials:

-

Recombinant Human Src Kinase

-

Src Kinase Reaction Buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)

-

Src Peptide Substrate (e.g., KVEKIGEGTYGVVYK)

-

[γ-³²P]ATP

-

P81 Phosphocellulose Paper

-

75 mM Phosphoric Acid

-

Acetone

-

Scintillation Counter

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, combine the kinase reaction buffer, Src peptide substrate, and recombinant Src kinase.

-

Initiate Reaction: Add [γ-³²P]ATP to start the reaction.

-

Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the assay (e.g., 10-30 minutes).

-

Stop Reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square to terminate the reaction.

-

Washing: Wash the P81 paper squares three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone.

-

Quantify Phosphorylation: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Haspin Kinase Inhibition

Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[10] This modification is essential for proper chromosome alignment and segregation, making Haspin an attractive target for anticancer drug development.[11]

Haspin's primary known function is the phosphorylation of Histone H3 at Thr3, which is a key event in the "survivin pathway" that ensures proper chromosome alignment and segregation during mitosis.

A series of thieno[3,2-b]pyridine derivatives have been identified as highly selective inhibitors of Haspin kinase.[12]

| Compound | Haspin IC₅₀ (nM) |

| MU1920 | Value not specified |

Note: Specific IC₅₀ value for MU1920 was not available in the provided search results.

A common method for assessing Haspin kinase activity is a radiometric assay.

Materials:

-

Recombinant Haspin Kinase

-

Kinase Buffer

-

Histone H3 peptide substrate

-

[γ-³³P]-ATP

-

P81 Phosphocellulose Paper

-

Phosphoric Acid

-

Scintillation Counter

Procedure:

-

Reaction Setup: In a reaction plate, combine the recombinant Haspin kinase, histone H3 peptide substrate, and the test compound in kinase buffer.

-

Initiation: Start the reaction by adding [γ-³³P]-ATP.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination and Detection: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated radiolabeled ATP.

-

Quantification: Measure the radioactivity on the P81 paper using a scintillation counter to determine the extent of substrate phosphorylation.

II. Applications in Neurological Disorders

The 3-(2-thienyl)pyridine scaffold is also being explored for its potential in treating neurological disorders, including Alzheimer's disease and epilepsy.

Alzheimer's Disease

Thieno[2,3-b]pyridine derivatives have been investigated as potential multi-target agents for Alzheimer's disease, targeting cholinesterases and β-secretase 1 (BACE1), and inhibiting amyloid-beta (Aβ) aggregation.[13]

| Compound | Acetylcholinesterase IC₅₀ (µM) | Butyrylcholinesterase IC₅₀ (µM) |

| 5d | - | 0.23 |

| 5e | 1.55 | - |